2-Methoxy-5-(trifluoromethoxy)benzyl chloride

Description

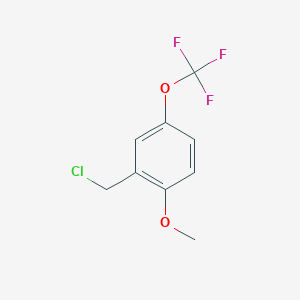

2-Methoxy-5-(trifluoromethoxy)benzyl chloride is a substituted benzyl chloride derivative characterized by a methoxy (-OCH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. The benzyl chloride functional group (-CH₂Cl) confers electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C₉H₈ClF₃O₂, with a molecular weight of approximately 244.58 g/mol (estimated based on analogous compounds in and ). The trifluoromethoxy group introduces strong electron-withdrawing effects, while the methoxy group provides moderate electron-donating properties, creating a unique electronic profile that influences reactivity and stability .

Properties

IUPAC Name |

2-(chloromethyl)-1-methoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDWTVYFXOMEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route involves chlorinating 2-methoxy-5-(trifluoromethoxy)benzyl alcohol using thionyl chloride (SOCl₂). As demonstrated in a Royal Society of Chemistry protocol, benzyl alcohols react with SOCl₂ in dichloromethane (DCM) at 0°C, catalyzed by dimethylformamide (DMF), to yield benzyl chlorides. The reaction proceeds via nucleophilic acyl substitution, where DMF activates SOCl₂ to generate a reactive chlorosulfite intermediate.

Typical Conditions :

Yield and Practical Considerations

For analogous benzyl alcohols, this method achieves yields exceeding 85%. However, the electron-withdrawing trifluoromethoxy group may reduce the nucleophilicity of the alcohol, necessitating extended reaction times or elevated temperatures. Side reactions, such as over-chlorination or ether formation, are mitigated by strict temperature control and stoichiometric precision.

Phosphorus Pentachloride-Mediated Chlorination

Industrial-Scale Adaptation

A patent by CN105153041A describes chlorination using phosphorus pentachloride (PCl₅) in toluene, catalyzed by dimethylacetamide (DMA). This method is advantageous for substrates resistant to SOCl₂, as PCl₅ provides a stronger electrophilic chlorine source.

Representative Protocol :

Challenges and Optimization

In the synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine, PCl₅ achieved 75–89% yields. For benzyl chlorides, however, competing side reactions (e.g., ring chlorination) may occur. Catalytic DMA enhances selectivity by coordinating to PCl₅, reducing its electrophilicity. Industrial applications favor this method for its scalability and reduced reliance on volatile solvents.

Comparative Analysis of Synthetic Methods

*Yields estimated from analogous reactions.

Optimization and Catalytic Considerations

Solvent Effects

Polar aprotic solvents (e.g., DCM, toluene) enhance chlorination rates by stabilizing ionic intermediates. In PCl₅-mediated reactions, toluene’s high boiling point facilitates reflux conditions without solvent loss.

Catalytic Additives

DMF and DMA act as Lewis acid catalysts, accelerating chlorination by generating reactive acyl chloride intermediates. For electron-deficient substrates, increasing catalyst loading (0.2–0.3 equiv) improves conversion.

Industrial Applications and Scalability

The thionyl chloride method is preferred for pilot-scale production due to its simplicity and compatibility with continuous flow systems. In contrast, PCl₅-based routes, despite higher hazard potential, are cost-effective for bulk manufacturing, as evidenced by CN105153041A’s 70% total molar yield in multi-kilogram batches .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethoxy)benzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethoxy group can be reduced under specific conditions to form difluoromethoxy derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include difluoromethoxy derivatives.

Scientific Research Applications

2-Methoxy-5-(trifluoromethoxy)benzyl chloride is a chemical compound with the molecular formula . It is also known by other names, including 2-(chloromethyl)-1-methoxy-4-(trifluoromethoxy)benzene .

Chemical Properties and Identifiers

Key identifiers for this compound include:

- CAS Number: Not available in the provided search results.

- PubChem CID: 68549262

- InChI: InChI=1S/C9H8ClF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3

- InChIKey: RXDWTVYFXOMEGU-UHFFFAOYSA-N

- SMILES: COC1=C(C=C(C=C1)OC(F)(F)F)CCl

- Molecular Weight: 240.60 g/mol

Applications

While the provided search results do not offer extensive details on the specific applications of this compound, they do suggest its potential use in chemical synthesis and as an intermediate in the production of other compounds .

As a Chemical Intermediate

This compound can be used as an intermediate in synthesizing various chemical compounds . For instance, it can be used in the purification process of 2-methoxy-5-trifluoromethoxybenzaldehyde . This aldehyde is useful as an intermediate in creating specific compounds like (2S, 3S)-cis-3-(2-methoxy-5-trifluoromethoxylbenzyl)amino-2-phenylpiperidine .

Synthesis of Novel Compounds

The compound can be used as a building block in synthesizing new chemical entities . The derivatives and analogs of benzyl chloride compounds may exhibit various biological activities, making them useful in pharmaceutical and agrochemical research . For example, 1-[3-(trifluoromethyl)benzyl]urea, a derivative of trifluoromethylbenzyl, has been identified as a potential anticancer agent .

Potential in Developing Sterilants

The related compound 2-(2-benzyl hydrazono-)-4-(2,2-dimethyl-2,3-Dihydrobenzofuranes-5-yl) thiazole, which shares a benzyl moiety, exhibits fungicidal activity . This suggests that compounds containing a trifluoromethoxybenzyl group may also have potential applications in developing sterilants .

Safety Information

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing trifluoromethoxy group. This group increases the electrophilicity of the benzyl chloride, making it more susceptible to nucleophilic attack. The methoxy group also influences the reactivity by donating electron density through resonance, stabilizing the intermediate formed during the reaction.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2-methoxy-5-(trifluoromethoxy)benzyl chloride with structurally related benzyl and benzoyl chlorides, highlighting substituent effects, functional groups, and key properties:

Reactivity and Stability

- Electrophilicity: The trifluoromethoxy group in this compound enhances electrophilicity at the benzylic carbon compared to non-fluorinated analogs (e.g., benzyl chloride). However, the methoxy group at the 2-position partially counteracts this effect, moderating reactivity .

- Hydrolysis: Benzyl chlorides are prone to hydrolysis under basic or aqueous conditions, forming benzyl alcohols.

- Synthetic Utility : The compound’s dual substituent pattern makes it suitable for reactions requiring controlled reactivity, such as nucleophilic substitutions or coupling reactions in drug discovery (e.g., stearoyl-CoA desaturase inhibitors in ) .

Biological Activity

2-Methoxy-5-(trifluoromethoxy)benzyl chloride is an organic compound with the molecular formula . It is characterized by the presence of both methoxy and trifluoromethoxy groups on a benzyl chloride framework. This compound has garnered interest in various fields, particularly in pharmaceuticals, due to its potential biological activities.

The biological activity of this compound is primarily influenced by its electrophilic nature, which facilitates nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound's reactivity and may contribute to its interaction with biological targets, potentially leading to therapeutic effects.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines. A related compound, 1-[3-(trifluoromethyl)benzyl]urea, demonstrated promising results in inhibiting cell proliferation and angiogenesis in tumor tissues, suggesting a potential pathway for the development of anticancer agents based on this scaffold .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on different cancer cell lines. For example, compounds exhibiting similar structural features were tested against MCF-7 and HeLa cells, showing IC50 values indicating substantial inhibitory effects on cell viability. Such findings suggest that this compound could possess similar biological activities .

Table: Summary of Cytotoxicity Studies

| Compound | Cell Line | IC50 (µM) | Viable Cells (%) at 20 µM (48h) | Viable Cells (%) at 20 µM (72h) |

|---|---|---|---|---|

| 1-[3-(Trifluoromethyl)benzyl]urea | MCF-7 | 8.47 ± 0.18 | 21.24 | 15.05 |

| HeLa | 9.22 ± 0.17 | 29.33 | 21.64 | |

| Jurkat | Not reported | Not reported | Not reported |

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have also been explored. Certain derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that modifications to the benzyl chloride structure can yield effective antimicrobial agents .

Q & A

Q. What are common synthetic routes to prepare 2-Methoxy-5-(trifluoromethoxy)benzyl chloride?

The compound is typically synthesized via chlorination of the corresponding alcohol using thionyl chloride (SOCl₂). For example, in a dichloromethane/dimethylformamide solvent system, SOCl₂ is added dropwise to the alcohol precursor, followed by stirring at room temperature and vacuum drying to yield the benzyl chloride derivative. This method ensures high purity and avoids side reactions .

Q. How can the purity and structural integrity of this compound be verified?

High-resolution mass spectrometry (HRMS) and elemental analysis (EA) are critical. HRMS provides accurate molecular weight confirmation, while EA validates the C/H/N composition. For example, discrepancies between calculated and experimental values (e.g., C 73.20% vs. 73.00% in similar compounds) may indicate impurities, necessitating further purification .

Q. What precautions are necessary for handling and storing this compound?

The compound is moisture-sensitive and should be stored under inert gas (e.g., argon) in airtight containers. Use desiccants and avoid exposure to humidity. Safety protocols include using fume hoods, gloves, and eye protection due to its reactivity and potential carcinogenicity, as noted for structurally related benzyl chlorides .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the benzyl position, facilitating nucleophilic substitutions. In palladium-catalyzed alkylsulfonylation, benzyl chloride derivatives act as efficient substrates, enabling coupling with boronic acids or sulfinates. The substituent’s meta-position also minimizes steric hindrance, improving reaction yields .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Variations in yields often stem from differences in solvent polarity, catalyst loading, or reaction temperature. Systematic optimization studies, such as Design of Experiments (DoE), can identify critical parameters. For instance, replacing tetrahydrofuran with dimethylformamide in sulfonamide synthesis increased yields by 15% due to improved solubility .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Under acidic conditions, the benzyl chloride is prone to hydrolysis, forming the corresponding alcohol. In contrast, basic conditions may promote elimination or nucleophilic displacement. Stability studies using NMR or HPLC under controlled pH (e.g., pH 2–12 buffers) can quantify degradation pathways and guide reaction design .

Q. What advanced applications exist for this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing sulfonamide derivatives with bioactivity. For example, coupling with thiadiazol-5-amine under sodium hexamethyldisilazide (NaHMDS) generates sulfonamides with potential enzyme inhibition properties. The trifluoromethoxy group enhances metabolic stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.